1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
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Overview
Description
1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a synthetic compound often studied in medicinal chemistry for its potential therapeutic properties. This compound features a triazole ring, a fluorophenyl group, and a piperazine moiety, suggesting a multifaceted pharmacological profile.
Preparation Methods
Synthetic Routes
The synthesis of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves a multistep organic reaction:
Formation of the Triazole Ring: : Reacting 4-fluorophenyl azide with acetylene derivatives under copper-catalyzed conditions forms the 1,2,3-triazole ring.
Attachment to Piperazine: : The triazole intermediate is then reacted with piperazine derivatives, using appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Final Coupling: : The resultant product undergoes further coupling reactions with ethanone derivatives to obtain the final compound.
Industrial Production Methods
Industrial production methods would optimize these reactions for scale, likely involving:
Optimized Catalysts: : Utilizing more efficient and cost-effective catalysts to speed up the reactions.
Batch or Continuous Flow Process: : Depending on the yields and reaction kinetics, either batch processing or continuous flow might be employed.
Purification Techniques: : Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one undergoes several types of chemical reactions:
Types of Reactions
Oxidation: : The compound may undergo oxidation in the presence of strong oxidizing agents.
Reduction: : Reductive conditions could modify the triazole ring or other functional groups.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl or triazole moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution Reagents: : Halogenating agents, organometallic reagents
Major Products
Oxidation Products: : Potential formation of carboxylic acids or other oxidized derivatives.
Reduction Products: : Possible formation of reduced triazole or hydrocarbon chains.
Substitution Products: : Formation of various substituted analogs depending on the reaction conditions.
Scientific Research Applications
This compound has been studied extensively in various scientific fields:
Chemistry
Analytical Chemistry: : Used as a reference or internal standard for chromatography and spectroscopy studies.
Organic Synthesis: : Employed as an intermediate in the synthesis of other complex molecules.
Biology
Biochemical Probes: : Utilized to investigate cellular pathways and enzyme activity.
Molecular Biology: : Used in the study of protein-ligand interactions and structure-activity relationships.
Medicine
Pharmacology: : Examined for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Toxicology: : Studied for its safety profile and potential toxic effects in biological systems.
Industry
Material Science: : Explored for its potential application in the development of novel materials with unique properties.
Agriculture: : Investigated for potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves:
Molecular Targets
Receptors: : May interact with specific cellular receptors, influencing signal transduction pathways.
Enzymes: : Potential inhibition or activation of target enzymes, affecting metabolic processes.
Pathways Involved
Signal Transduction: : Modulation of signaling pathways such as kinase or G-protein coupled receptors.
Gene Expression: : Influence on gene expression levels through interaction with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can be compared to several other similar compounds:
Similar Compounds
1-(4-{4-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
1-(4-{4-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
1-(4-{4-[1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
Highlighting Its Uniqueness
Fluorophenyl Group: : The presence of the fluorophenyl group may offer distinct pharmacokinetic or pharmacodynamic properties compared to the chloro, bromo, or methyl analogs.
Specific Binding Affinities: : Unique interaction profiles with target receptors or enzymes.
Properties
IUPAC Name |
1-[4-[4-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-21(24-25-28(15)20-9-5-18(23)6-10-20)22(30)27-13-11-26(12-14-27)19-7-3-17(4-8-19)16(2)29/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBULIALQUBBQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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